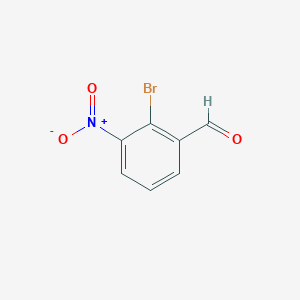

2-Bromo-3-nitrobenzaldehyde

Description

Properties

IUPAC Name |

2-bromo-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYPDOMLBUBLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20523685 | |

| Record name | 2-Bromo-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90407-21-9 | |

| Record name | 2-Bromo-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90407-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-nitrobenzaldehyde, a key building block in organic synthesis. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Structure

This compound is an aromatic aldehyde substituted with both a bromine atom and a nitro group. These functional groups significantly influence its reactivity and make it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 90407-21-9[1][2] |

| Molecular Formula | C₇H₄BrNO₃[1][2] |

| Molecular Weight | 230.02 g/mol [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])Br)C=O[1] |

| InChI Key | ZAYPDOMLBUBLDN-UHFFFAOYSA-N[1] |

| Synonyms | Benzaldehyde, 2-bromo-3-nitro-[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid[3] | Sigma-Aldrich |

| Melting Point | 92 °C[4] | ChemicalBook |

| Boiling Point | 276.9 ± 25.0 °C (Predicted)[4] | ChemicalBook |

| Density | 1.781 ± 0.06 g/cm³ (Predicted)[4] | ChemicalBook |

| Solubility | No experimental data available for this compound. However, the related compound 3-nitrobenzaldehyde is sparingly soluble in water but shows good solubility in organic solvents like alcohols (ethanol, methanol), aromatic hydrocarbons (toluene, xylene), and chloroform.[5] Solubility generally increases with temperature.[5] | Solubility of Things |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] | ChemScene |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Spectrum Type | Data |

| Infrared (IR) | (KBr) ν: 1697, 1539, 1519 cm⁻¹[4] |

| ¹H NMR | (DMSO-d₆, 300 MHz) δ: 14.24 (s, 1H), 8.26 (d, J = 7.8 Hz, 1H), 8.07 (d, J = 7.8 Hz, 1H), 7.79 (t, J = 8.1 Hz, 1H)[4] |

| ¹³C NMR | No experimental data found for this compound. |

| Mass Spectrometry | No experimental data found for this compound. |

Synthesis Protocols

This compound can be synthesized via multiple routes. Below are two detailed experimental protocols.

Synthesis from 2-Bromo-3-nitrobenzoic Acid

This two-step protocol involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

Experimental Workflow: Synthesis from 2-Bromo-3-nitrobenzoic Acid

Caption: Two-step synthesis of this compound.

Methodology:

-

Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid. To a solution of 2-bromo-3-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) at 0 °C, borane THF complex is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours.

-

Step 2: Oxidation of 2-Bromo-3-nitrobenzyl Alcohol. The crude 2-bromo-3-nitrobenzyl alcohol from the previous step is dissolved in anhydrous dichloromethane (DCM). Pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

Synthesis from 2-Bromo-3-nitrotoluene

This method involves the direct oxidation of the methyl group of 2-bromo-3-nitrotoluene to an aldehyde.

Experimental Workflow: Synthesis from 2-Bromo-3-nitrotoluene

Caption: Oxidation of 2-Bromo-3-nitrotoluene.

Methodology:

A suspension of 2-bromo-3-nitrotoluene in acetic anhydride is cooled to 0 °C. Sulfuric acid is added dropwise, followed by the slow, dropwise addition of a solution of chromium(VI) oxide in acetic anhydride. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction mixture is then neutralized with ice water, and the solid product is collected by filtration.[4]

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the peer-reviewed literature detailing the specific biological activities or signaling pathway involvement of this compound.

However, its precursor, 2-Bromo-3-nitrobenzoic acid , is a known starting material for the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its derivatives.[7] These compounds are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[7] This suggests that this compound could serve as a valuable intermediate in the development of PARP-1 inhibitors, which are of significant interest in cancer therapy.

Logical Relationship: Potential Therapeutic Application

Caption: Role as an intermediate for PARP-1 inhibitors.

Safety and Handling

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C7H4BrNO3 | CID 13162408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:90407-21-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 90407-21-9 [sigmaaldrich.com]

- 4. This compound CAS#: 90407-21-9 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

2-Bromo-3-nitrobenzaldehyde CAS number 90407-21-9 details

CAS Number: 90407-21-9

An In-depth Review for Researchers and Drug Development Professionals

Introduction

2-Bromo-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both a bromine atom and a nitro group ortho and meta to the aldehyde functionality, respectively, makes it a valuable building block in medicinal chemistry and materials science.[1] The presence of these functional groups allows for diverse chemical transformations, enabling the introduction of this substituted phenyl ring into larger molecular scaffolds. This guide provides a comprehensive overview of the chemical and physical properties, safety information, and detailed synthetic protocols for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 90407-21-9 | [2][3][4][5] |

| Molecular Formula | C₇H₄BrNO₃ | [5][6] |

| Molecular Weight | 230.02 g/mol | [5][6] |

| IUPAC Name | This compound | |

| InChI Key | ZAYPDOMLBUBLDN-UHFFFAOYSA-N | |

| SMILES | O=CC1=C(Br)C(=CC=C1)--INVALID-LINK--[O-] | [4][5] |

| Physical Form | Solid | |

| Melting Point | 92 °C | [7] |

| Purity | ≥95% | [2][4] |

| Storage Temperature | 2-8°C, Inert atmosphere | [4] |

Safety Information

This compound is classified as a hazardous substance and requires careful handling. The table below outlines its key hazard statements and precautionary measures.

| Category | GHS Hazard Statements | Precautionary Statements |

| Health Hazards | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation.[2] H317: May cause an allergic skin reaction.[2] H319: Causes serious eye irritation.[2] H332: Harmful if inhaled. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Environmental Hazards | H400: Very toxic to aquatic life.[2] |

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are two detailed experimental protocols found in the literature.

Synthesis from 2-Bromo-3-nitrobenzoic Acid

This two-step protocol involves the reduction of the carboxylic acid to an alcohol, followed by selective oxidation to the aldehyde.[1]

Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid to 2-Bromo-3-nitrobenzyl alcohol

-

Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet with 2-bromo-3-nitrobenzoic acid (4.92 g, 0.02 mol).[1]

-

Add anhydrous THF (50 mL) and stir until the solid is completely dissolved.[1]

-

Cool the flask to 0 °C in an ice bath.[1]

-

Add Borane THF complex (1 M solution in THF, 40 mL, 0.04 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3.5 hours.[1]

-

The crude 2-bromo-3-nitrobenzyl alcohol obtained is of sufficient purity (>95%) for the next step without further purification.[1]

Step 2: Oxidation of 2-Bromo-3-nitrobenzyl alcohol to this compound

-

Charge a 250 mL round-bottom flask with Pyridinium chlorochromate (PCC) (5.82 g, 0.027 mol) and anhydrous Dichloromethane (DCM) (100 mL).[1]

-

Add a solution of 2-bromo-3-nitrobenzyl alcohol (4.20 g, 0.018 mol) in anhydrous DCM (20 mL) to the PCC suspension in one portion.[1]

-

Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.[1]

Caption: Synthesis of this compound from 2-Bromo-3-nitrobenzoic Acid.

Synthesis from 2-Bromo-3-nitrotoluene

This method involves the direct oxidation of the methyl group of 2-bromo-3-nitrotoluene to an aldehyde.

-

Dissolve chromium(VI) oxide (1.86 g, 6.94 mmol, 2.7 eq.) in acetic anhydride (30 mL) with stirring until complete dissolution.[7]

-

In a separate flask, suspend 2-bromo-3-nitrotoluene (1.5 g, 18.7 mmol, 1 eq.) in acetic anhydride (12 mL).[7]

-

Slowly add sulfuric acid dropwise to the suspension at 0 °C.[7]

-

Add the previously prepared solution of chromium(VI) oxide dropwise over 1 hour and 30 minutes at 0 °C.[7]

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 3 hours.[7]

-

Neutralize the reaction solution in a small amount of ice water.[7]

-

Collect the resulting solid product, this compound (0.63 g, 39% yield), by filtration. The product can be used in subsequent steps without further purification.[7]

Caption: Synthesis of this compound from 2-Bromo-3-nitrotoluene.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of various pharmaceutical and fine chemicals.[1] Its utility is highlighted in the preparation of more complex molecules where the bromo and nitro functionalities can be further manipulated. For instance, it has been used in the synthesis of cyclic selenenate/seleninate esters, which have been studied for their glutathione peroxidase-like activities.[8] A Chinese patent describes 3-bromo-2-nitrobenzaldehyde, a positional isomer, as an important pharmaceutical intermediate, particularly for cardiovascular and anticancer drugs, suggesting similar potential applications for the 2-bromo-3-nitro isomer.[9] The title compound was also isolated as a by-product during an attempt to synthesize a diselenide, and its crystal structure has been reported.[8][10]

Conclusion

This compound (CAS No. 90407-21-9) is a key chemical intermediate with significant potential in drug discovery and materials science. This guide has provided essential technical information, including its physicochemical properties, safety data, and detailed synthetic procedures. The outlined experimental protocols offer reliable methods for its preparation, facilitating its use in further research and development endeavors. As with all chemical reagents, appropriate safety precautions should be strictly followed when handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 90407-21-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C7H4BrNO3 | CID 13162408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 90407-21-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 10. 2-Bromo-3-nitro-benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Multiple IUPAC Names Exist for Aldehyde Compound C7H4BrNO3

The chemical formula C7H4BrNO3 corresponds to several isomeric compounds, meaning multiple distinct chemical structures and, consequently, multiple correct IUPAC (International Union of Pure and Applied Chemistry) names exist for aldehydes with this formula. The core structure is a benzaldehyde molecule—a benzene ring attached to an aldehyde (-CHO) group—which is further substituted with one bromine atom (-Br) and one nitro group (-NO2).

The specific IUPAC name depends on the positions of the bromo and nitro groups on the benzene ring relative to the aldehyde group, which is assigned position 1. Based on chemical databases and suppliers, the following isomers are recognized:

-

2-Bromo-3-nitrobenzaldehyde

-

2-Bromo-4-nitrobenzaldehyde

-

4-Bromo-2-nitrobenzaldehyde[4]

Each of these names describes a unique molecule with its own specific physical and chemical properties. Without additional information, it is not possible to identify a single, definitive IUPAC name for "C7H4BrNO3 aldehyde compound."

In-Depth Technical Guide: 2-Bromo-5-nitrobenzaldehyde (Illustrative Example)

To fulfill the request for a detailed technical guide, this section will focus on one specific, well-documented isomer: 2-Bromo-5-nitrobenzaldehyde (CAS No: 84459-32-5). This compound serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1]

Physicochemical and Computed Properties

Quantitative data for 2-Bromo-5-nitrobenzaldehyde has been aggregated from various chemical databases. These properties are essential for researchers in designing synthetic routes and for professionals in ensuring safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C7H4BrNO3 | PubChem[3] |

| Molecular Weight | 230.02 g/mol | PubChem[3] |

| Appearance | White to off-white or yellow solid | Guidechem[1] |

| Melting Point | 104-108 °C | Sigma-Aldrich |

| Topological Polar Surface Area | 62.9 Ų | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[1] |

| XLogP3-AA | 1.9 | PubChem[3] |

| Storage Temperature | 2–8 °C under inert gas | Guidechem[1] |

Experimental Protocols

The synthesis of bromonitrobenzaldehyde isomers often involves the nitration of a corresponding bromobenzaldehyde. The following protocol is a representative method for the synthesis of 2-Bromo-5-nitrobenzaldehyde.

Protocol: Nitration of 2-Bromobenzaldehyde

-

Dissolution: Dissolve 2-Bromobenzaldehyde (10.0 g, 53.7 mmol) in 100 mL of concentrated sulfuric acid in a flask maintained at 0 °C using an ice bath.

-

Addition of Nitrating Agent: Add potassium nitrate (5.43 g, 53.7 mmol) in small portions over a period of 1 hour. It is critical to maintain the reaction temperature at 0 °C throughout the addition to control the reaction rate and prevent side product formation.

-

Reaction: Stir the mixture continuously for 3 hours at 0 °C after the full addition of potassium nitrate.

-

Quenching: Slowly pour the reaction mixture into a beaker containing ice water. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid thoroughly with water. Recrystallize the crude product from an ethyl acetate/pentane mixed solvent system to yield pure 2-bromo-5-nitrobenzaldehyde as a white solid (Typical Yield: ~94%).[2]

-

Analysis: Confirm the product identity using mass spectrometry. The expected mass for C7H4BrNO3 is approximately 228.9 g/mol .[2]

Biological and Synthetic Applications

Biological Significance: 2-Bromo-5-nitrobenzaldehyde has been identified as an inhibitor of the cholesteryl ester transfer protein (CETP).[2] CETP is a key protein in lipid metabolism, and its inhibition is a therapeutic strategy for managing dyslipidemia and atherosclerosis.

Synthetic Utility: This compound is a reactant used in the synthesis of neuroprotective agents, such as derivatives of (-)-Linarinic acid, which have shown potential in protecting against cell damage from oxygen-glucose deprivation.[2]

Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of 2-Bromo-5-nitrobenzaldehyde from 2-Bromobenzaldehyde.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-bromo-5-nitrobenzaldehyde | 84459-32-5 [chemicalbook.com]

- 3. 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-3-nitro-benzaldehyde [oakwoodchemical.com]

- 6. scbt.com [scbt.com]

- 7. 2-NITRO 5-BROMO-BENZALDEHYDE | 20357-20-4 [chemicalbook.com]

- 8. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-Bromo-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3-nitrobenzaldehyde, a key reagent in synthetic organic chemistry. This document includes its molecular formula, molecular weight, and other critical data, alongside a detailed synthesis protocol.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₇H₄BrNO₃[1][2] |

| Molecular Weight | 230.02 g/mol [1][2][3] |

| CAS Number | 90407-21-9[1][3][4] |

| Melting Point | 92 °C[5] |

| Appearance | Solid |

| IUPAC Name | This compound[2][4] |

Synthesis Protocol

A common method for the synthesis of this compound involves the oxidation of 2-bromo-3-nitrotoluene. The following protocol is a general procedure for this conversion.

Materials:

-

2-bromo-3-nitrotoluene

-

Chromium(VI) oxide

-

Acetic anhydride

-

Sulfuric acid

-

Ice water

Procedure:

-

A solution of chromium(VI) oxide (2.7 equivalents) is prepared by dissolving it in acetic anhydride. The mixture is stirred until all the solid has dissolved.

-

In a separate flask, 2-bromo-3-nitrotoluene (1 equivalent) is suspended in acetic anhydride.

-

The suspension of 2-bromo-3-nitrotoluene is cooled to 0 °C, and sulfuric acid is slowly added dropwise.

-

The previously prepared chromium(VI) oxide solution is then added dropwise to the cooled suspension over a period of 1.5 hours, maintaining the temperature at 0 °C.

-

Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 3 hours.

-

The reaction is quenched by pouring the mixture into a small amount of ice water.

-

The resulting solid product, this compound, is collected by filtration. This crude product can often be used in subsequent steps without further purification.[5]

This synthesis yields the desired product in approximately 39% yield.[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-bromo-3-nitrotoluene.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-Bromo-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2-Bromo-3-nitrobenzaldehyde (C₇H₄BrNO₃), a compound of interest in organic synthesis and medicinal chemistry. The data presented is compiled from peer-reviewed crystallographic studies, offering a foundational understanding for its application in drug design and materials science.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1][2]

| Parameter | Value |

| Empirical Formula | C₇H₄BrNO₃ |

| Formula Weight | 230.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.1578 (8) Å |

| b | 6.3079 (5) Å |

| c | 15.0537 (11) Å |

| α | 90° |

| β | 91.603 (8)° |

| γ | 90° |

| Volume | 774.34 (11) ų |

| Z | 4 |

| Temperature | 296 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.973 Mg/m³ |

| Absorption Coefficient (μ) | 5.27 mm⁻¹ |

| R[F² > 2σ(F²)] | 0.031 |

| wR(F²) | 0.079 |

| Goodness-of-fit (S) | 0.97 |

Molecular Geometry

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom, a nitro group, and a benzaldehyde group. A notable feature of its solid-state conformation is the twisting of the nitro group relative to the plane of the aromatic ring by 43.6 (4)°.[1] This torsion is a result of steric hindrance and intermolecular interactions.

The molecular packing is stabilized by a combination of weak intermolecular interactions, including Br···O and C—H···O interactions.[1][3][4] Molecules form loosely associated dimers through weak intermolecular Br···O interactions with the oxygen atoms of the nitro group (Br···O distance of 3.179 (3) Å).[1][3][4] Additionally, a close intramolecular Br···O contact of 2.984 (2) Å is observed.[1][3][4] These interactions result in the formation of sheets that propagate in the (210) and (-210) directions.[1]

A visualization of the molecular structure is provided below.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

The title compound can be synthesized via a two-step protocol starting from 2-bromo-3-nitrobenzoic acid.[5]

Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid to 2-Bromo-3-nitrobenzyl alcohol [5]

-

Charge a 250 mL round-bottom flask, equipped with a magnetic stirrer and a nitrogen inlet, with 2-bromo-3-nitrobenzoic acid (4.92 g, 0.02 mol).

-

Add anhydrous THF (50 mL) and stir until the solid is fully dissolved.

-

Cool the flask to 0 °C in an ice bath.

-

Add borane THF complex (1 M solution in THF, 40 mL, 0.04 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3.5 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow, dropwise addition of 1 M HCl (20 mL) at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-bromo-3-nitrobenzyl alcohol. The crude product is of sufficient purity (>95%) for the next step.

Step 2: Oxidation of 2-Bromo-3-nitrobenzyl alcohol to this compound [5]

-

Charge a 250 mL round-bottom flask with Pyridinium chlorochromate (PCC) (5.82 g, 0.027 mol) and anhydrous Dichloromethane (DCM) (100 mL).

-

Add a solution of 2-bromo-3-nitrobenzyl alcohol (4.20 g, 0.018 mol) in anhydrous DCM (20 mL) to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.

-

Upon completion, pass the reaction mixture through a short pad of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.

An alternative synthesis involves the oxidation of 2-bromo-3-nitrotoluene using chromium(VI) oxide in acetic anhydride.[6]

The title compound was also isolated as a by-product during an attempted preparation of a diselenide by reacting 2-bromo-3-nitrobenzylalcohol with disodium diselenide.[1][2] The formation is presumed to occur during column chromatography on silica gel where the alcohol function is oxidized to the aldehyde.[1]

Single-Crystal X-ray Crystallography

The following is a general protocol for obtaining single-crystal X-ray diffraction data, as was done for this compound.[1][2]

-

Crystal Growth: Obtain suitable single crystals by slow evaporation from a solution of the compound in a mixture of CH₂Cl₂ and ethyl acetate.[1][2]

-

Data Collection:

-

Structure Solution and Refinement:

The workflow for crystallographic analysis can be summarized as follows:

Caption: A generalized experimental workflow for crystallographic analysis.

References

1H NMR and 13C NMR spectroscopic data for 2-Bromo-3-nitrobenzaldehyde

An In-Depth Technical Guide on the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-3-nitrobenzaldehyde

This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. Due to the limited availability of complete, experimentally verified ¹H and ¹³C NMR data for this specific compound in publicly accessible literature, this guide presents predicted spectral data based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the characterization and structural elucidation of this compound and related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) and coupling constants (J) for this compound have been predicted based on established substituent effects on the benzene ring and analysis of NMR data for similar compounds, including 2-bromobenzaldehyde, 3-nitrobenzaldehyde, and other substituted benzaldehydes.[1][2][3][4][5][6][7][8] The electron-withdrawing nature of the nitro group and the bromine atom, along with the aldehyde functionality, significantly influences the electronic environment of the aromatic protons and carbons, leading to predictable downfield shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-C(O) | ~10.3 | s | - | 1H |

| H-4 | ~8.2 | dd | J ≈ 8.0, 1.5 | 1H |

| H-5 | ~7.6 | t | J ≈ 8.0 | 1H |

| H-6 | ~8.0 | dd | J ≈ 8.0, 1.5 | 1H |

Disclaimer: The data presented in this table is predicted and should be confirmed with experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~189 |

| C-1 | ~135 |

| C-2 | ~125 |

| C-3 | ~150 |

| C-4 | ~130 |

| C-5 | ~128 |

| C-6 | ~138 |

Disclaimer: The data presented in this table is predicted and should be confirmed with experimental results.

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for aromatic aldehydes like this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp and symmetrical peaks.[1]

-

Acquisition Parameters for ¹H NMR:

-

Pulse Angle: A 30° or 45° pulse is typically used for standard ¹H spectra.[1]

-

Acquisition Time: Set the acquisition time to 2-4 seconds.[1]

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation.[1]

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse program is typically used.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical relationships for NMR signal assignment.

Caption: Molecular structure of this compound with atom numbering.

Caption: Workflow for NMR-based structural analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromobenzaldehyde(6630-33-7) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Nitrobenzaldehyde(552-89-6) 1H NMR [m.chemicalbook.com]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. 2-Bromobenzaldehyde(6630-33-7) 1H NMR [m.chemicalbook.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-Bromo-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Bromo-3-nitrobenzaldehyde. The information herein is intended to assist in the identification, characterization, and quality control of this compound. This document outlines the expected vibrational frequencies based on the analysis of structurally similar molecules, details experimental protocols for obtaining an IR spectrum, and visually represents the relationships between the molecule's functional groups and their spectral signatures.

Predicted Infrared Absorption Data

While a publicly available experimental IR spectrum for this compound is not readily accessible, a reliable prediction of its key absorption bands can be extrapolated from the extensive literature on substituted benzaldehydes and nitro compounds. The following table summarizes the anticipated vibrational frequencies, their corresponding functional groups and vibrational modes, and the expected intensity of the absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3000 | C-H (Aromatic) | Stretch | Medium-Weak |

| 2850-2820 & 2750-2720 | C-H (Aldehyde) | Stretch (Fermi Resonance Doublet) | Medium-Weak |

| ~1700-1710 | C=O (Aromatic Aldehyde) | Stretch | Strong |

| 1600-1450 | C=C (Aromatic) | Stretch | Medium-Strong |

| 1530-1550 | N-O (Nitro group) | Asymmetric Stretch | Strong |

| 1350-1370 | N-O (Nitro group) | Symmetric Stretch | Strong |

| ~1200 | C-N | Stretch | Medium |

| Below 800 | C-Br | Stretch | Medium-Strong |

Note: The precise positions of absorption bands can be influenced by the physical state of the sample and the solvent used. The conjugation of the aldehyde and nitro groups to the aromatic ring influences the C=O stretching frequency.[1][2][3]

Experimental Protocols

To obtain a high-quality infrared spectrum of solid this compound, several established methods can be employed. The choice of method may depend on the available equipment and the desired sample concentration.

Potassium Bromide (KBr) Pellet Method

This is a common technique for preparing solid samples for transmission IR spectroscopy.[4][5]

Objective: To prepare a solid, transparent pellet of the sample dispersed in potassium bromide for IR analysis.

Materials:

-

This compound

-

Infrared (IR) grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

Spatula

-

Infrared Spectrometer

Procedure:

-

Grinding: In a dry agate mortar, thoroughly grind approximately 1-2 mg of this compound with about 100-200 mg of dry IR-grade KBr. The mixture should be a fine, homogeneous powder. Proper grinding is crucial to reduce scattering of the IR radiation.

-

Pellet Formation: Transfer a portion of the ground mixture into the die of a pellet press.

-

Pressing: Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Thin Solid Film Method

This method involves depositing a thin film of the solid sample onto an IR-transparent salt plate.[6]

Objective: To create a thin, solid film of the sample on a salt plate for IR analysis.[6]

Materials:

-

This compound

-

Volatile solvent (e.g., methylene chloride or acetone)

-

IR-transparent salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

Infrared Spectrometer

Procedure:

-

Dissolution: Dissolve a small amount (a few milligrams) of this compound in a few drops of a suitable volatile solvent.[6]

-

Deposition: Place a drop or two of the resulting solution onto the surface of a clean, dry salt plate.[6]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[6]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the IR spectrometer.[6]

-

Analysis: Record the spectrum. If the signal is too weak, another drop of the solution can be added and the solvent evaporated. If the signal is too strong, the plate should be cleaned and a more dilute solution used.[6]

Visualizations

Experimental Workflow for IR Spectroscopy

The following diagram illustrates the general workflow for obtaining an IR spectrum of a solid sample using the KBr pellet method.

Caption: General workflow for IR spectroscopy of a solid sample.

Functional Group - IR Absorption Relationship

This diagram illustrates the correlation between the key functional groups of this compound and their characteristic absorption regions in the infrared spectrum.

Caption: Functional groups and their IR absorption regions.

References

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What Are The Different Types Of Sampling Techniques Used In Ir Spectroscopy? A Guide To Kbr, Mull, And Atr Methods - Kintek Solution [kindle-tech.com]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 6. orgchemboulder.com [orgchemboulder.com]

Solubility profile of 2-Bromo-3-nitrobenzaldehyde in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Understanding the solubility of this compound in common laboratory solvents is crucial for its synthesis, purification, and application in further chemical reactions.

Core Compound Properties

This compound (CAS No: 90407-21-9) is a solid at room temperature with a molecular weight of 230.02 g/mol .[2][3] Its structure, featuring a polar aldehyde and a nitro group, alongside a less polar bromo substituent on the aromatic ring, dictates its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₃ | [2][3] |

| Molecular Weight | 230.02 g/mol | [2][3] |

| Melting Point | 92 °C | [4] |

| Physical Form | Solid | [5] |

| Color | Light yellow to brown | [5] |

| LogP | 2.1698 | [2] |

Solubility Profile

Based on the solubility of structurally similar compounds and general principles of organic chemistry, the following qualitative solubility profile can be inferred:

| Solvent Class | Common Examples | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate | Soluble | The polarity of these solvents can interact favorably with the polar aldehyde and nitro groups of the molecule. THF and DCM are mentioned as solvents in its synthesis.[1][6] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The potential for hydrogen bonding with the aldehyde and nitro groups may be limited, but some solubility is expected due to the polarity of the solvents. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the nitro and aldehyde groups will likely limit solubility in highly nonpolar solvents. |

| Aqueous | Water | Insoluble | The large, nonpolar aromatic ring and the lack of significant hydrogen bond donating groups suggest very low solubility in water.[7][8] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound, adapted from standard laboratory procedures.[7][9][10][11]

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with sealed caps

-

Constant temperature shaker or water bath

-

Centrifuge or syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of labeled vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[11]

-

Accurately add a known volume of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[11]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The results can be expressed in various units, such as g/100mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis Pathway Overview

This compound is a versatile building block in organic synthesis.[1] A common synthetic route involves a two-step process starting from 2-bromo-3-nitrobenzoic acid. This involves the reduction of the carboxylic acid to the corresponding alcohol, followed by selective oxidation to the aldehyde.[1]

The diagram below outlines this synthetic relationship.

Caption: A two-step synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C7H4BrNO3 | CID 13162408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 90407-21-9 [chemicalbook.com]

- 5. This compound CAS#: 90407-21-9 [m.chemicalbook.com]

- 6. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

Safety, handling, and MSDS information for 2-Bromo-3-nitrobenzaldehyde

An In-depth Technical Guide to the Safety, Handling, and MSDS Information for 2-Bromo-3-nitrobenzaldehyde

Introduction

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No: 90407-21-9).[1] It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who handle this compound. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a solid organic compound.[2] Its chemical structure incorporates a benzaldehyde ring substituted with both a bromine atom and a nitro group, which influences its reactivity and potential hazards.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 90407-21-9 | [1] |

| Molecular Formula | C₇H₄BrNO₃ | [1] |

| Molecular Weight | 230.02 g/mol | [1] |

| Appearance | Yellow Solid | [2] |

| Odor | Odorless | [2] |

| Melting Point | 92 °C | [3] |

| Boiling Point | 276.9 ± 25.0 °C (Predicted) | [4] |

| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | Decomposes in contact with water | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed, inhaled, or in contact with skin.[5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Source:[5]

Signal Word: Warning [2]

Hazard Pictograms:

Toxicological Information

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Safe Handling Protocols

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][7] Eyewash stations and safety showers must be readily accessible.[6]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][6] Do not eat, drink, or smoke in areas where the chemical is used.[2]

-

Procedural Precautions: Avoid contact with eyes, skin, and clothing.[6] Avoid breathing in dust, fumes, or vapors.[2][6] When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent dust inhalation.[6]

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term stability.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may also be appropriate.[6][9] | To prevent eye contact which can cause serious irritation.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[6] | To avoid direct skin contact which can lead to irritation.[6] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup.[6] | To prevent respiratory tract irritation.[6] |

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][6] Remove contact lenses if present and easy to do.[2][6] If eye irritation persists, seek medical advice/attention.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][6] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[6]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][6] If the person feels unwell, call a POISON CENTER or doctor.[6] If not breathing, give artificial respiration.[2][6]

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Call a POISON CENTER or doctor if you feel unwell.[2]

Caption: First aid workflow for this compound exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[2][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode, along with full protective gear.[2]

Accidental Release Measures (Spill Protocol)

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as outlined in Section 6.0, including respiratory protection. Avoid breathing dust and prevent contact with skin and eyes.[2][7]

-

Environmental Precautions: Prevent the chemical from entering drains, surface water, or the sanitary sewer system.[2][8]

-

Containment and Cleanup: For minor spills, sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[2][11] For major spills, alert emergency responders.[11] All waste must be treated as hazardous and disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]

Caption: Logical workflow for responding to a this compound spill.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified under normal conditions.

-

Chemical Stability: The compound is stable under recommended storage conditions.[12] However, it may be sensitive to light.[2]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen bromide gas.[2][10]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[8]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[6] Dispose of the contents and container at an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[2][6] Do not release into the environment.[2]

References

- 1. This compound | C7H4BrNO3 | CID 13162408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | 90407-21-9 [chemicalbook.com]

- 4. This compound CAS#: 90407-21-9 [m.chemicalbook.com]

- 5. 3-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 21106434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unveiling the Influence of Nitro and Bromo Substituents on Benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the electron-withdrawing effects of nitro and bromo groups on the chemical properties and reactivity of benzaldehydes. By examining key physicochemical parameters and reaction kinetics, we aim to offer a valuable resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Quantitative Analysis of Electron-Withdrawing Effects

The electronic influence of a substituent on an aromatic ring can be quantitatively assessed through several key parameters, including Hammett substituent constants (σ), the acidity of corresponding benzoic acids (pKa), and spectroscopic data such as NMR chemical shifts and IR stretching frequencies. These parameters provide a clear picture of how nitro and bromo groups modify the electron density of the benzaldehyde system, thereby influencing its reactivity.

Hammett Substituent Constants

The Hammett equation is a powerful tool in physical organic chemistry that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), quantifies the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which stabilizes a negative charge and destabilizes a positive charge in the transition state of a reaction.

| Substituent | σ (meta) | σ (para) |

| -NO₂ | +0.71 | +0.78 |

| -Br | +0.39 | +0.23 |

Table 1: Hammett Substituent Constants for Nitro and Bromo Groups. The significantly larger positive σ values for the nitro group, in both the meta and para positions, indicate its substantially stronger electron-withdrawing nature compared to the bromo group.

Acidity of Substituted Benzoic Acids (pKa)

The acidity of a substituted benzoic acid is a direct measure of the electronic effect of the substituent. Electron-withdrawing groups stabilize the carboxylate anion through inductive and/or resonance effects, leading to a stronger acid (lower pKa).

| Substituent Position | pKa of Nitrobenzoic Acid | pKa of Bromobenzoic Acid |

| ortho | 2.16[1][2] | 2.85 |

| meta | 3.45 | 3.81 |

| para | 3.41[1][2] | 4.00 |

| Unsubstituted (Benzoic Acid) | 4.20 | 4.20 |

Table 2: pKa Values of Nitrobenzoic and Bromobenzoic Acids. The lower pKa values for the nitrobenzoic acids compared to the corresponding bromobenzoic acids and benzoic acid itself clearly demonstrate the superior electron-withdrawing strength of the nitro group.[1][2]

Spectroscopic Data

Spectroscopic techniques provide further quantitative insight into the electronic environment of substituted benzaldehydes.

The chemical shift of the aldehydic proton is particularly sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups deshield the aldehydic proton, causing it to resonate at a higher chemical shift (downfield).

| Compound | Aldehydic Proton Chemical Shift (δ, ppm) |

| Benzaldehyde | ~9.9 - 10.0[3] |

| 4-Bromobenzaldehyde | ~9.99[3] |

| 4-Nitrobenzaldehyde | ~10.1 - 10.2[4] |

| 3-Nitrobenzaldehyde | ~10.14[5] |

Table 3: ¹H NMR Chemical Shifts of the Aldehydic Proton. The downfield shift of the aldehydic proton in the nitro-substituted benzaldehydes compared to benzaldehyde and 4-bromobenzaldehyde is indicative of the strong deshielding effect of the nitro group.[3][4][5]

The position of the carbonyl (C=O) stretching frequency in the IR spectrum is also influenced by the electronic nature of the substituents. Electron-withdrawing groups increase the force constant of the C=O bond, leading to a higher stretching frequency (wavenumber).

| Compound | C=O Stretching Frequency (cm⁻¹) |

| Benzaldehyde | ~1703 |

| 4-Bromobenzaldehyde | ~1701 |

| 4-Nitrobenzaldehyde | ~1708 |

Table 4: Carbonyl Stretching Frequencies of Substituted Benzaldehydes. The higher C=O stretching frequency in 4-nitrobenzaldehyde reflects the increased double bond character of the carbonyl group due to the strong electron-withdrawing nature of the nitro substituent.

Impact on Reactivity: A Comparative Analysis

The enhanced electrophilicity of the carbonyl carbon in nitro- and bromo-substituted benzaldehydes, due to the electron-withdrawing nature of these substituents, significantly impacts their reactivity in various organic reactions. The nitro group, being a stronger electron-withdrawing group, generally leads to a greater enhancement of reactivity compared to the bromo group.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Electron-withdrawing groups facilitate this initial attack, thereby increasing the reaction rate. The order of reactivity for substituted benzaldehydes in the Cannizzaro reaction generally follows the order of the electron-withdrawing strength of the substituent. Therefore, nitrobenzaldehydes are expected to react faster than bromobenzaldehydes, which in turn are more reactive than benzaldehyde itself.

Perkin Reaction

The Perkin reaction is an organic reaction used to synthesize α,β-unsaturated carboxylic acids (cinnamic acids) from an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid.[6][7] The reaction involves the formation of an enolate from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Similar to the Cannizzaro reaction, electron-withdrawing groups on the benzaldehyde increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of the reaction. Kinetic studies have shown a positive ρ (rho) value in the Hammett plot for the Perkin reaction, confirming that electron-withdrawing substituents enhance the reaction rate.[8] Therefore, nitrobenzaldehydes are expected to be more reactive than bromobenzaldehydes in the Perkin reaction.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[9] The reaction proceeds through a betaine or an oxaphosphetane intermediate. The rate of the Wittig reaction is also influenced by the electronic nature of the substituents on the benzaldehyde. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide and thus increasing the reaction rate.[10][11] Consequently, the reactivity of substituted benzaldehydes in the Wittig reaction is expected to be in the order: nitrobenzaldehydes > bromobenzaldehydes > benzaldehyde.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis of substituted benzaldehydes.

Synthesis of 4-Nitrobenzaldehyde

Materials:

-

Benzaldehyde

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium carbonate solution (10%)

-

Ethanol

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, place concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

-

Slowly add benzaldehyde to the cold sulfuric acid with constant stirring.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the benzaldehyde-sulfuric acid solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for another 30 minutes.

-

Pour the reaction mixture onto crushed ice.

-

Filter the precipitated crude 4-nitrobenzaldehyde and wash it with cold water until the washings are neutral.

-

Wash the crude product with a cold 10% sodium carbonate solution, followed by another wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4-nitrobenzaldehyde.

Kinetic Analysis by UV-Vis Spectrophotometry

This protocol describes a general method for monitoring the kinetics of a reaction involving a substituted benzaldehyde, such as the Perkin reaction.

Materials and Equipment:

-

Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde or 4-bromobenzaldehyde)

-

Other reactants (e.g., acetic anhydride and sodium acetate for the Perkin reaction)

-

Solvent (e.g., N,N-dimethylformamide)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions of the substituted benzaldehyde and the other reactants in the chosen solvent at known concentrations.

-

Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

-

In a quartz cuvette, mix the appropriate volumes of the reactant solutions to initiate the reaction. The final concentrations should be chosen such that the absorbance changes can be accurately monitored over time.

-

Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance.[12][13]

-

Record the absorbance at regular time intervals until the reaction is complete or has proceeded to a significant extent.

-

The rate of the reaction can be determined by analyzing the change in absorbance over time. For a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be equal to the negative of the pseudo-first-order rate constant.

Kinetic Analysis by ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring reaction kinetics using ¹H NMR spectroscopy.[14][15]

Materials and Equipment:

-

Substituted benzaldehyde

-

Other reactants

-

Deuterated NMR solvent

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Prepare a stock solution of the substituted benzaldehyde in the deuterated solvent in an NMR tube.

-

Acquire a ¹H NMR spectrum of the starting material to identify the chemical shifts of the relevant protons (e.g., the aldehydic proton).

-

Initiate the reaction by adding a known amount of the other reactant(s) to the NMR tube.

-

Quickly place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

-

The reaction progress can be monitored by observing the decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product.

-

The concentration of the reactant at each time point can be calculated by comparing the integral of its peak to the integral of an internal standard or by assuming the total integral of all species remains constant.

-

The rate constant can be determined by plotting the natural logarithm of the reactant concentration versus time for a first-order reaction, or by using the appropriate integrated rate law for other reaction orders.

Conclusion

The nitro and bromo groups exert significant electron-withdrawing effects on the benzaldehyde ring, with the nitro group being substantially more powerful. This is quantitatively demonstrated by their Hammett constants, the pKa values of the corresponding benzoic acids, and spectroscopic data. These electronic effects translate to a marked increase in the reactivity of the aldehyde carbonyl group towards nucleophilic attack, a key step in many important organic reactions. A thorough understanding of these substituent effects is crucial for the rational design of synthetic routes and the development of new molecules with desired properties in the fields of pharmaceutical and materials science.

References

- 1. quora.com [quora.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Nitrobenzaldehyde(555-16-8) 1H NMR spectrum [chemicalbook.com]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-depth Technical Guide on Intramolecular and Intermolecular Interactions in Solid-State 2-Bromo-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solid-state structure of 2-Bromo-3-nitrobenzaldehyde, focusing on the intricate network of intramolecular and intermolecular interactions that govern its crystalline architecture. A detailed examination of the crystallographic data reveals a landscape of non-covalent forces, including halogen bonding, hydrogen bonding, and π-π stacking interactions. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and characterization, and provides visual representations of the molecular and supramolecular structures to facilitate a deeper understanding of this compound's solid-state behavior.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its chemical reactivity and physical properties are intrinsically linked to its molecular and crystal structure. Understanding the non-covalent interactions within the solid state is crucial for controlling polymorphism, solubility, and bioavailability, which are critical parameters in drug development. This guide presents a detailed exploration of the intramolecular and intermolecular forces that define the crystal packing of this compound.

Molecular Structure and Crystallography

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[1] The asymmetric unit contains one molecule of this compound.

Crystal Data

The crystallographic data provides the fundamental parameters of the unit cell and the conditions of the X-ray diffraction experiment.

| Parameter | Value[1] |

| Chemical Formula | C₇H₄BrNO₃ |

| Formula Weight | 230.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.1578 (8) Å |

| b | 6.3079 (5) Å |

| c | 15.0537 (11) Å |

| α | 90° |

| β | 91.603 (8)° |

| γ | 90° |

| Volume | 774.34 (11) ų |

| Z | 4 |

| Temperature | 296 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.031 |

Intramolecular Geometry

The intramolecular geometry, including bond lengths, bond angles, and torsion angles, defines the conformation of the this compound molecule in the solid state. The nitro group is twisted out of the plane of the aromatic ring by approximately 43.6(4)°.[1]

Note: The following tables present selected, representative intramolecular geometric parameters. For a complete list, it is recommended to consult the original Crystallographic Information File (CIF) with CCDC deposition number 734614.

Table 2.2.1: Selected Bond Lengths

| Bond | Length (Å) |

| Br(1)-C(2) | 1.885(3) |

| N(1)-C(3) | 1.472(4) |

| C(7)-O(3) | 1.205(4) |

| C(1)-C(7) | 1.471(4) |

| N(1)-O(1) | 1.220(3) |

| N(1)-O(2) | 1.221(3) |

Table 2.2.2: Selected Bond Angles

| Angle | Degree (°) |

| C(1)-C(2)-Br(1) | 121.2(2) |

| C(2)-C(3)-N(1) | 120.5(2) |

| O(1)-N(1)-O(2) | 124.0(3) |

| C(2)-C(1)-C(7) | 122.9(3) |

| O(3)-C(7)-C(1) | 124.7(3) |

Table 2.2.3: Selected Torsion Angles

| Angle | Degree (°) |

| C(6)-C(1)-C(7)-O(3) | 178.6(3) |

| C(2)-C(3)-N(1)-O(1) | -135.2(3) |

| C(2)-C(3)-N(1)-O(2) | 45.4(4) |

Intramolecular and Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intramolecular and intermolecular interactions.

Intramolecular Interactions

A notable intramolecular interaction is the close contact between the bromine atom and an oxygen atom of the nitro group.

Table 3.1.1: Intramolecular Contact

| Interaction | Distance (Å)[1] |

| Br(1)···O(1) | 2.984(2) |

Intermolecular Interactions

The molecules in the crystal lattice are connected through a series of weak intermolecular interactions, forming a stable three-dimensional network. These include halogen bonds, hydrogen bonds, and Br···Br contacts.

Table 3.2.1: Intermolecular Contacts

| Interaction Type | Donor-Acceptor | Distance (Å)[1] | Symmetry Operation |

| Halogen Bond | C-Br···O | 3.179(3) | -x+1, -y+1, -z+1 |

| Bromine-Bromine | Br···Br | 3.8714(6) | -x+1, y-1/2, -z+1/2 |

| Hydrogen Bond | C-H···O | 2.48 | x, -y+3/2, z-1/2 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 2-bromo-3-nitrobenzyl alcohol.

Materials:

-

2-bromo-3-nitrobenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of 2-bromo-3-nitrobenzyl alcohol in anhydrous DCM is added to a suspension of PCC in anhydrous DCM.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in a mixture of dichloromethane and ethyl acetate.[1]

Single-Crystal X-ray Diffraction

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

Data Collection: X-ray diffraction data are collected at room temperature (296 K) using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source.[1] A series of ω and φ scans are performed to collect a complete dataset.

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[1]

Spectroscopic and Thermal Analysis

FTIR Spectroscopy (Representative Protocol):

-

A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin pellet.

-

The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

Table 4.3.1: Predicted FTIR Spectral Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2850, ~2750 | Aldehyde C-H stretch |

| ~1700 | C=O stretch (aldehyde) |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~1200 | C-N stretch |

| ~800-700 | C-Br stretch |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) (Representative Protocol):

-

A small, accurately weighed sample (2-5 mg) is placed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow (DSC) and mass loss (TGA) are recorded as a function of temperature.

Expected Thermal Behavior:

-

DSC: An endothermic peak corresponding to the melting point of the compound is expected. The melting point for this compound is reported to be around 92 °C.

-

TGA: The compound is expected to be thermally stable up to a certain temperature, after which decomposition will be observed as a mass loss.

Conclusion

The solid-state structure of this compound is a result of a delicate balance of intramolecular and intermolecular forces. The presence of a bromine atom and a nitro group leads to the formation of halogen bonds and hydrogen bonds, which play a significant role in the crystal packing. The detailed understanding of these interactions, as presented in this guide, is essential for the rational design of new materials and pharmaceutical co-crystals with tailored properties. The provided experimental protocols serve as a valuable resource for researchers working with this and related compounds.

References

An In-depth Technical Guide to 2-Bromo-3-nitrobenzaldehyde for Researchers and Drug Development Professionals

Introduction

2-Bromo-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate and building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom ortho to the aldehyde and a nitro group in the meta position, imparts specific reactivity that makes it a valuable precursor for the synthesis of complex molecules, particularly in the realm of pharmaceuticals and materials science. This guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to drug discovery and development.

Synonyms and Alternative Names